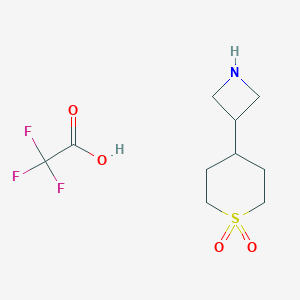

4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid” is a chemical compound with the molecular formula C₁₁H₁₆F₆N₂O₆S . It has a molecular weight of 418.06 .

Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring attached to a thiane ring with a 1,1-dioxide group . The compound also includes two 2,2,2-trifluoroacetic acid groups .Physical And Chemical Properties Analysis

The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Multicomponent Coupling Reactions

A study by Roy et al. (2015) demonstrated the utility of trifluoroacetic acid (TFA) in promoting a transition-metal-free, three-component coupling reaction involving N-substituted aziridines, arynes, and water. This reaction yielded N-aryl β-amino alcohol derivatives, which are of medicinal importance, in moderate to good yields. Furthermore, employing azetidines in this reaction afforded N-aryl γ-amino alcohol derivatives, showcasing the versatility of this approach in synthesizing a wide range of bioactive compounds (Roy, Baviskar, & Biju, 2015).

Antibacterial Heteroatom-Activated β-Lactam Antibiotics

Another research conducted by Woulfe and Miller (1985) focused on the synthesis and biological activity evaluation of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a new class of heteroatom-activated β-lactam antibiotics. These compounds exhibited significant activity predominantly against Gram-negative bacteria, highlighting their potential as antibacterial agents (Woulfe & Miller, 1985).

Synthesis of Bioactive Fluorene Derivatives

Hussein et al. (2020) reported the synthesis of new thiazolidinone and azetidinone class of bioactive agents based on 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety. These compounds were evaluated for their antimicrobial activity against some multidrug-resistant strains and examined for cytotoxic activity against several human carcinoma cell lines. The study not only provided a novel class of fluorene-based bioactive agents but also highlighted the efficacy of azetidinones as antimicrobial and anticancer agents compared to their thiazolidinone counterparts (Hussein et al., 2020).

Development of Antitubercular Agents

Research by Parikh et al. (2000) on the synthesis of some new 2-azetidinones as potential antitubercular agents highlights the therapeutic potential of β-lactam derivatives. This study underscores the importance of 2-azetidinones in developing new drugs with antitubercular activity, showcasing their significant role in combating tuberculosis (Parikh, Oza, Bhatt, & Parikh, 2000).

Safety and Hazards

Propiedades

IUPAC Name |

4-(azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.C2HF3O2/c10-12(11)3-1-7(2-4-12)8-5-9-6-8;3-2(4,5)1(6)7/h7-9H,1-6H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDFVDBHWFWPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1C2CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzamide](/img/structure/B2913681.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2913683.png)

![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)

![(4R)-4-Ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2913689.png)

![1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2913690.png)

![N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide](/img/structure/B2913694.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2913696.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2913697.png)

![2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2913701.png)

![Ethyl 4-((4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2913702.png)